N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide
Description
N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide is a complex organic compound that features a unique combination of pyridine, thiazole, and piperidine rings
Properties
IUPAC Name |
N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)19-9-13-5-4-8-21(10-13)17(23)15-11-24-16(20-15)14-6-2-3-7-18-14/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDLSPAZZUTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions.
Coupling with piperidine: The thiazole derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is explored for use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds containing both thiazole and pyridine rings, known for their pharmacological activities.
Piperidine derivatives: Compounds with a piperidine ring, widely used in medicinal chemistry.
Uniqueness
N-[[1-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]acetamide is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study for developing new therapeutic agents and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
